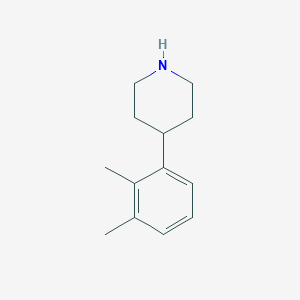

4-(2,3-Dimethylphenyl)piperidine

Description

Properties

IUPAC Name |

4-(2,3-dimethylphenyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-10-4-3-5-13(11(10)2)12-6-8-14-9-7-12/h3-5,12,14H,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCWSIVLNMSABR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2CCNCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2,3 Dimethylphenyl Piperidine and Its Analogues

Established Synthetic Routes to the 4-Arylpiperidine Core

Traditional methods for assembling the 4-arylpiperidine scaffold have laid a crucial foundation, focusing on the reliable construction of the heterocyclic ring system.

The formation of the piperidine (B6355638) ring is a fundamental step that can be achieved through various intramolecular cyclization reactions. One of the most common approaches involves the Dieckmann condensation. This reaction typically uses the addition of a primary amine to two equivalents of an alkyl acrylate, which, after cyclization, hydrolysis, and decarboxylation, yields a 4-piperidone (B1582916). dtic.mil These 4-piperidones are invaluable intermediates for producing 4-substituted piperidines. dtic.milyoutube.com

Other cyclization strategies include:

Aldol (B89426) Condensations: Simple aldol condensations can provide access to 4-substituted piperidines. youtube.com

Prins-type Cyclizations: Homoallylamines can be cyclized to piperidines via a Prins reaction. For instance, an enantiomerically pure homoallylamine can react with an aldehyde with high diastereoselectivity to form a 4-hydroxypiperidine. youtube.com

Radical Cyclization: A novel approach for creating substituted piperidines involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters, which can produce highly substituted piperidines. nih.gov

These methods provide a robust toolkit for creating the fundamental piperidine structure, which can then be further functionalized.

Once a suitable piperidine or piperidinone precursor is synthesized, the next critical step is the introduction of the 2,3-dimethylphenyl group at the 4-position. A common strategy involves converting a protected 4-piperidone into an organometallic intermediate. For example, a protected 4-piperidol can be transformed into an iodide, which then forms an organozinc intermediate. youtube.com This piperidinyl zinc halide can then participate in cross-coupling reactions with an appropriate aryl halide, such as 1-bromo-2,3-dimethylbenzene or 1-iodo-2,3-dimethylbenzene, to yield the desired 4-arylpiperidine. researchgate.netnih.gov

A significant challenge in this step is the steric hindrance presented by the 2,3-dimethylphenyl group, which can impede the efficiency of the coupling reaction. google.com Careful selection of catalysts and reaction conditions is therefore essential to achieve a good yield.

Novel Approaches and Advancements in 4-(2,3-Dimethylphenyl)piperidine Synthesis

Recent advancements in synthetic chemistry have introduced more sophisticated and efficient methods for constructing complex molecules like this compound.

The aza-Michael addition, or conjugate addition of an amine to an electron-deficient alkene, is a powerful tool for forming carbon-nitrogen bonds and constructing heterocyclic rings. ntu.edu.sgnih.gov Intramolecular aza-Michael additions are particularly useful for synthesizing piperidines. ntu.edu.sgrsc.org

In this context, a suitably designed substrate containing an amine and an α,β-unsaturated carbonyl or nitrile can undergo an endo-cyclization to form the six-membered piperidine ring. ntu.edu.sg The reaction can be designed as a single or double aza-Michael addition, allowing for the creation of complex substitution patterns on the piperidine ring. For instance, treating a diallylketone with a primary amine can lead to a double aza-Michael addition to form a 2,6-disubstituted piperidine. ntu.edu.sg

Palladium-catalyzed cross-coupling reactions represent one of the most significant advancements in C-C bond formation and are extensively used in the synthesis of 4-arylpiperidines. researchgate.net Reactions such as the Suzuki, Negishi, and Kumada couplings are frequently employed. researchgate.netnih.gov

A general and effective procedure involves the Negishi coupling of a 4-(N-BOC-piperidyl)zinc iodide with various aryl halides. nih.gov This reaction often requires co-catalysis with both a palladium complex, such as Cl₂Pd(dppf), and a copper(I) species to proceed efficiently. nih.gov High-throughput experimentation has been used to identify optimal catalyst systems capable of coupling piperidine nucleophiles with challenging heteroaromatic bromides, a methodology that can be adapted for sterically hindered aryl groups. acs.org

Below is a table summarizing exemplary conditions for palladium-catalyzed C-N cross-coupling reactions relevant to the synthesis of N-aryl piperidines.

| Catalyst System | Ligand | Base | Solvent | Temperature | Application | Reference |

| Pd₂(dba)₃ | RuPhos | LiHMDS | Toluene | 100 °C | Coupling of piperidines with 5-membered heteroaryl bromides | acs.org |

| Cl₂Pd(dppf) / CuI | dppf | N/A | THF/NMP | 50 °C | Negishi coupling of piperidylzinc iodide with aryl halides | nih.gov |

| Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH | 110 °C | Suzuki coupling of aryl boronic acids with piperidine | youtube.com |

This table presents generalized conditions from related syntheses and serves as an illustrative guide.

The synthesis of a specific target like this compound is inherently a multi-step process that combines several of the aforementioned techniques. walisongo.ac.id A typical synthetic sequence might begin with the formation of a protected 4-piperidone via a cyclization reaction. This intermediate would then undergo a palladium-catalyzed cross-coupling reaction to introduce the 2,3-dimethylphenyl moiety. The final step would involve the removal of the protecting group to yield the target compound.

Modern advancements such as multi-step continuous flow synthesis are being developed to streamline these complex sequences. syrris.jpnih.gov In a flow process, reagents, catalysts, and scavengers are immobilized in packed columns, and the starting material is pumped through them sequentially. syrris.jp This automates the synthesis and purification steps, potentially increasing efficiency and yield for complex molecular assemblies. syrris.jp

Stereoselective Synthesis and Chiral Resolution of this compound Derivatives

Achieving stereochemical control in the synthesis of piperidine derivatives is crucial, as the biological activity of enantiomers can differ significantly. For this compound, which is chiral if the piperidine ring is substituted at positions other than C4, or if the piperidine C4 is a stereocenter due to substitution patterns, stereoselective synthesis and chiral resolution are key to obtaining enantiomerically pure compounds.

Stereoselective Synthesis:

Several strategies for the stereoselective synthesis of substituted piperidines can be applied to produce specific stereoisomers of this compound derivatives. These methods often involve creating the heterocyclic ring with predetermined stereochemistry.

Radical Cyclization: A novel approach to 2,4,5-trisubstituted piperidines involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters. nih.govbirmingham.ac.uk This method can yield specific diastereoisomers with high selectivity. For instance, the cyclization of a vinyl- or phenyl-stabilized radical can result in diastereomeric ratios of up to 40:1. nih.gov

Prins and Carbonyl Ene Cyclizations: The cyclization of aldehydes catalyzed by acids like concentrated HCl or Lewis acids such as MeAlCl₂ can produce 2,4,5-trisubstituted piperidines with high diastereoselectivity. nih.gov The choice of catalyst can direct the reaction towards either cis or trans products. nih.gov

Catalytic Asymmetric Annulation: A powerful method for synthesizing functionalized piperidine derivatives involves the [4+2] annulation of imines with allenes, catalyzed by a chiral phosphine. This approach can furnish an array of piperidine derivatives with excellent stereoselectivity.

Chiral Resolution:

When a stereoselective synthesis is not employed, racemic mixtures of this compound derivatives can be separated into their constituent enantiomers through chiral resolution.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for the separation of enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are particularly effective. nih.govnd.edu For example, amylose tris(3,5-dimethylphenyl carbamate) has been used to separate various chiral compounds based on interactions like hydrogen bonding and π-π stacking. nd.edu The separation of 1,3-dimethyl-4-phenylpiperidine derivatives has been successfully achieved using cellulose-based chiral stationary phases like Chiralcel OD and Chiralcel OJ. nih.gov

Self-Disproportionation of Enantiomers (SDE): This phenomenon can be exploited for enantiomeric enrichment using achiral chromatography. ucj.org.ua Under specific conditions, enantiomers can form homo- and hetero-chiral aggregates, which can be separated on a standard achiral column. ucj.org.ua

Diastereomeric Salt Formation: A classical resolution method involves reacting the racemic piperidine derivative (a base) with a chiral acid to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by crystallization. The desired enantiomer can then be recovered by treating the isolated salt with a base.

| Method | Description | Key Features | Applicable To |

| Stereoselective Radical Cyclization | 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters. nih.govbirmingham.ac.uk | High diastereoselectivity, with ratios up to 40:1. nih.gov | Synthesis of trisubstituted piperidines. |

| Stereoselective Prins Cyclization | Acid-catalyzed cyclization of aldehydes. nih.gov | Catalyst-dependent control of cis/trans stereochemistry. nih.gov | Synthesis of 2,4,5-trisubstituted piperidines. |

| Chiral HPLC | Separation of enantiomers on a chiral stationary phase. nih.govnd.edunih.gov | Widely applicable, high-resolution separation. nih.gov | Racemic mixtures of chiral piperidine derivatives. |

| Diastereomeric Salt Formation | Formation and separation of diastereomeric salts with a chiral resolving agent. | Classical, scalable method. | Racemic bases or acids. |

Derivatization Strategies of the Piperidine Nitrogen and Phenyl Ring

The piperidine nitrogen and the 2,3-dimethylphenyl ring of this compound offer multiple sites for chemical modification. These derivatizations are crucial for modulating the physicochemical properties and biological activity of the core scaffold.

The secondary amine of the piperidine ring is a common site for derivatization via amide bond formation. This is typically achieved by reacting the piperidine with an activated carboxylic acid derivative, such as an acyl chloride or an anhydride, often in the presence of a base to neutralize the acid byproduct.

A general procedure involves the acylation of the piperidine nitrogen. For example, the synthesis of N-phenyl-N-(4-piperidinyl) amide derivatives can be accomplished by reacting a 4-phenylamino-piperidine precursor with an anhydride, like propionic anhydride, in the presence of a base such as triethylamine. google.com Similarly, halogenated amides can serve as precursors in one-pot syntheses of piperidines through amide activation, reduction, and intramolecular cyclization. nih.govmdpi.com

Alternatively, the phenyl ring can be functionalized to introduce an amino group, which can then be acylated. This creates a different class of amide derivatives where the amide linkage is attached to the aromatic ring.

| Reactants | Reaction Type | Product Type | Example Conditions |

| This compound + Acyl Chloride/Anhydride | N-Acylation | N-Acyl-4-(2,3-dimethylphenyl)piperidine | Base (e.g., Triethylamine), Aprotic Solvent |

| Amino-4-(2,3-dimethylphenyl)piperidine + Carboxylic Acid | Amide Coupling | Amide-functionalized Phenyl Ring | Coupling agents (e.g., DCC, EDC), Solvent (e.g., DMF) |

Sulfonamides are a key functional group in many therapeutic agents. icm.edu.pl Derivatives of this compound can be prepared by forming a sulfonamide linkage at either the piperidine nitrogen or the phenyl ring.

The piperidine nitrogen can be readily sulfonylated by reacting it with a sulfonyl chloride in the presence of a base. This reaction is analogous to N-acylation and yields N-sulfonylpiperidine derivatives. mdpi.com A general method for the synthesis of novel sulfonamide derivatives involves reacting a piperidine or piperazine (B1678402) moiety with various sulfonyl chlorides in a solvent like dichloromethane (B109758) with a base such as triethylamine. mdpi.com

A notable example involves the synthesis of N-[4-[(2,3-dimethylphenyl)sulfamoyl]phenyl]piperidine-1-carboxamide. smolecule.com In this structure, the 2,3-dimethylaniline (B142581) is linked via a sulfonamide bridge to another phenyl ring, which is then connected to a piperidine carboxamide. This illustrates the versatility of sulfonamide chemistry in creating complex molecular architectures based on the 2,3-dimethylphenyl moiety. smolecule.com

| Derivative Type | Synthetic Approach | Key Reagents |

| N-Sulfonyl-4-(2,3-dimethylphenyl)piperidine | Sulfonylation of the piperidine nitrogen. | This compound, Sulfonyl chloride, Base. mdpi.com |

| Phenyl-sulfonamide derivative | Coupling of a sulfonyl chloride with an amino-functionalized phenyl ring. | Amino-4-(2,3-dimethylphenyl)piperidine, Sulfonyl chloride, Base. |

| Complex sulfonamide linkage | Multi-step synthesis involving sulfonamide bond formation. | 2,3-Dimethylaniline, Chlorosulfonic acid, subsequent coupling reactions. |

The tertiary amine that results from N-alkylation or N-acylation of the piperidine ring, or the piperidine nitrogen itself if it is N-substituted, can be quaternized to form a quaternary ammonium (B1175870) salt. This transformation introduces a permanent positive charge, which can significantly alter the compound's solubility and biological interactions.

The most common method for quaternization is the Menschutkin reaction, which involves the reaction of a tertiary amine with an alkyl halide. The reaction rate is influenced by the nature of the alkyl halide and the solvent. This method can be used to introduce a variety of alkyl groups onto the piperidine nitrogen, resulting in the corresponding quaternary ammonium salt.

| Starting Material | Reagent | Product | Reaction Name |

| N-Alkyl-4-(2,3-dimethylphenyl)piperidine | Alkyl Halide (e.g., CH₃I, C₂H₅Br) | N,N-Dialkyl-4-(2,3-dimethylphenyl)piperidinium Halide | Menschutkin Reaction |

The this compound scaffold can be used as a building block for the synthesis of more complex molecules containing additional heterocyclic rings. These can be either fused to the piperidine ring or attached as substituents.

Fused Heterocycles: The reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi followed by reaction with protected halo-alcohols and subsequent cyclization can lead to piperidine derivatives fused with oxygen heterocycles like pyrans or furans. researchgate.net Such strategies could be adapted to precursors of this compound to generate novel fused systems.

Linked Heterocycles: The piperidine ring can be linked to other heterocyclic systems. For example, the synthesis of pteridine (B1203161) derivatives can be achieved from various heterocyclic precursors, including pyrimidines and pyrazines. researchgate.net A suitably functionalized this compound could be used as a substituent in the synthesis of such complex heterocyclic systems. Another approach involves [3+2] cycloaddition reactions of in situ-generated heteroaromatic N-ylides with electron-deficient olefins to furnish functionalized fused polyheterocyclic compounds. mdpi.com

| Synthetic Strategy | Description | Potential Product |

| Intramolecular Cyclization | Cyclization of a functionalized piperidine derivative. researchgate.net | Piperidine fused with another heterocyclic ring (e.g., pyran, furan, pyrrole). |

| Intermolecular Coupling/Condensation | Using a functionalized piperidine as a building block in the synthesis of another heterocycle. researchgate.net | A heterocyclic system (e.g., pteridine, quinoline) substituted with the this compound moiety. |

| Cycloaddition Reactions | [3+2] Cycloaddition of a piperidine-derived ylide with an olefin. mdpi.com | Fused polyheterocyclic systems containing the piperidine core. |

Pre Clinical Pharmacological Investigations of 4 2,3 Dimethylphenyl Piperidine Derivatives

Ligand-Receptor Interaction Studies

Serotonin (B10506) Receptor (5-HT) Binding and Functional Assays

5-HT1A Receptor Agonism/Antagonism

No data is available for 4-(2,3-Dimethylphenyl)piperidine.

5-HT2A Receptor Affinity and Selectivity

No data is available for this compound.

5-HT2C Receptor Agonism

No data is available for this compound.

Dopamine (B1211576) Receptor (DR) Binding and Functional Assays

D2 Receptor Agonism/Antagonism

No data is available for this compound.

D1 and D4 Receptor Selectivity

Derivatives of aromatic piperidines and piperazines have been a focal point in the quest for selective dopamine receptor ligands, particularly for the D4 subtype, due to its potential therapeutic applications. Research into 1,4-disubstituted aromatic piperidines and piperazines has revealed that specific structural features can confer high selectivity for the D4 receptor over other dopamine receptor subtypes, including the D1 receptor. researchgate.net

One study on 4,4-difluoropiperidine (B1302736) ether-based dopamine D4 receptor antagonists led to the identification of a compound with exceptional binding affinity and selectivity. This derivative demonstrated a binding affinity (Ki) of 0.3 nM for the D4 receptor and showed a remarkable selectivity of over 2000-fold against D1, D2, D3, and D5 receptors. researchgate.net While these compounds have shown promise as tool compounds for in vitro studies, they have also exhibited poor microsomal stability and high plasma protein binding. researchgate.net

Furthermore, investigations into a series of piperidine-based ligands as D4 receptor antagonists have been conducted. Within this series, a 4-phenyl-1,2,3,6-tetrahydropyridine (B82000) derivative showed a high D4 receptor affinity (pKi = 8.82) and a notable selectivity profile over D2 and D3 receptors (D2/D4 = 380, D3/D4 = 162). nih.gov Another related compound, a 4-benzylpiperidine (B145979) derivative, also emerged as a potent and selective D4 receptor antagonist. nih.gov A congener of a D2-selective ligand, OPC4392 [7-[3-(4-(2,3-dimethylphenyl) piperazinyl) propoxy] 2-(1H)-quinolinone], has also been studied for its interaction with the D4 receptor's aromatic microdomain.

Dopamine Receptor Selectivity of Piperidine (B6355638) Derivatives

| Compound Derivative | Receptor | Binding Affinity (Ki) | Selectivity | Reference |

|---|---|---|---|---|

| 4,4-difluoropiperidine ether derivative | D4 | 0.3 nM | >2000-fold vs D1, D2, D3, D5 | researchgate.net |

| 4-phenyl-1,2,3,6-tetrahydropyridine derivative | D4 | pKi = 8.82 | D2/D4 = 380, D3/D4 = 162 | nih.gov |

Trace Amine-Associated Receptor 1 (TAAR1) Agonistic Activity

Recent pharmacological research has identified derivatives of this compound as potent agonists of the Trace Amine-Associated Receptor 1 (TAAR1). A series of analogs based on a 4-(2-aminoethyl)piperidine core were synthesized and evaluated for their TAAR1 agonistic activity.

This research led to the discovery of several compounds with significant potency. The most active compounds in the series exhibited EC50 values for TAAR1 agonistic activity ranging from 0.033 to 0.112 μM. One particular derivative, 4-(2-aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide hydrochloride (AP163), emerged as a promising lead compound for further preclinical characterization. The initial screening hit, 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide dihydrochloride (B599025), itself showed a respectable potency with an EC50 of 0.507 μM and 65% agonism at TAAR1 relative to the reference agonist, tyramine.

TAAR1 Agonistic Activity of 4-(2-Aminoethyl)piperidine Derivatives

| Compound | TAAR1 Agonistic Activity (EC50) | Reference |

|---|---|---|

| Most active analogs in the series | 0.033 - 0.112 µM | |

| 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide dihydrochloride (Screening hit) | 0.507 µM |

Other Receptor Modulations (e.g., Alpha2-Adrenergic Receptors)

Investigations into phenylpiperidine derivatives have revealed interactions with alpha-2 (α2)-adrenergic receptors. Specifically, certain 3-phenylpiperidines have demonstrated notable activity at α2-adrenergic receptors while being inactive at α1-adrenergic receptors. Among these, a 3-(3,4-dimethylphenyl) substituted piperidine compound was identified as being of particular interest. This compound was found to be essentially inactive at β1- and β2-adrenergic receptors, suggesting a degree of selectivity for the α2 subtype.

Dexmedetomidine, a highly selective α2-agonist, has a specificity of 1620:1 for α2 versus α1 receptors. It is the pharmacologically active d-isomer of medetomidine. The affinity of ligands for α2-adrenergic receptor subtypes can be influenced by the buffer used in binding assays. For instance, the affinity of some antagonists for the α2A-adrenergic receptor is higher in glycylglycine (B550881) buffer compared to Tris buffer.

Enzyme Inhibition Profiling

Cholinesterase Enzyme Inhibition (AChE, BChE)

A series of N-benzylpiperidine carboxamide derivatives were synthesized and evaluated as potential cholinesterase inhibitors. One of the most active analogs, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide, displayed an IC50 value of 0.41 ± 1.25 μM against acetylcholinesterase (AChE). Another derivative, 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide, had an IC50 of 5.94 ± 1.08 μM.

In another study, benzimidazole-based piperidine hybrids showed moderate to good inhibitory activities against both AChE and butyrylcholinesterase (BChE). The IC50 values for AChE inhibition ranged from 19.44 ± 0.60 µM to 36.05 ± 0.4 µM, while for BChE, the IC50 values were between 21.57 ± 0.61 µM and 39.55 ± 0.03 µM.

Cholinesterase Inhibition by Piperidine Derivatives

| Compound Series | Enzyme | IC50 Range |

|---|---|---|

| Benzimidazole-based piperidine hybrids | AChE | 19.44 - 36.05 µM |

| BChE | 21.57 - 39.55 µM |

Alpha-Glucosidase Enzyme Inhibition

The inhibitory activity of this compound derivatives against alpha-glucosidase has not been specifically detailed in the available research. However, the broader class of piperidine derivatives has been investigated for this enzymatic inhibition.

For instance, a series of dihydrofuro[3,2-b]piperidine derivatives were synthesized and tested for their inhibitory effects on yeast α-glucosidase. Several of these compounds showed potent activity, with one L-arabino-configured derivative exhibiting an IC50 value of 0.07 μM, and another showing an IC50 of 0.5 μM, both significantly more potent than the positive control, acarbose.

In a different study focusing on 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives, a compound with a 4-chlorophenyl substitution (PC1) was the most potent inhibitor of α-glucosidase, with a Ki of 5.75 μM. Another derivative with a 2,4-dichlorophenyl group (PC2) was less active, with a Ki of 12.70 μM. These findings underscore the potential of the piperidine and related piperazine (B1678402) scaffolds in designing α-glucosidase inhibitors.

α-Glucosidase Inhibition by Piperidine and Piperazine Derivatives

| Compound Series/Derivative | Inhibitory Value (IC50/Ki) | Reference |

|---|---|---|

| Dihydrofuro[3,2-b]piperidine derivative (L-arabino-configured) | 0.07 µM (IC50) | |

| Another active Dihydrofuro[3,2-b]piperidine derivative | 0.5 µM (IC50) | |

| 4-(dimethylaminoalkyl)piperazine-1-carbodithioate with 4-chlorophenyl substitution (PC1) | 5.75 µM (Ki) | |

| 4-(dimethylaminoalkyl)piperazine-1-carbodithioate with 2,4-dichlorophenyl substitution (PC2) | 12.70 µM (Ki) |

Carbonic Anhydrase Inhibition

Derivatives of this compound have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. In a study of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, the introduction of a 2,3-dimethylphenyl group onto the piperazine nitrogen of a parent structure resulted in a compound with potent inhibitory activity. researchgate.net

This specific 2,3-dimethylphenyl derivative (compound 8) exhibited an inhibitory constant (Ki) of 16.8 nM against the hCA II isoform. researchgate.net For comparison, the introduction of a single 2-methylphenyl group resulted in a similar inhibitory activity with a Ki of 11.8 nM. researchgate.net The study also noted that all newly synthesized compounds in this series displayed Ki values in the low nanomolar range against the cancer-related isoform hCA IX. researchgate.net

Carbonic Anhydrase II Inhibition by Piperidine Derivatives

| Compound Derivative | hCA II Inhibition (Ki) | Reference |

|---|---|---|

| 2,3-dimethylphenyl derivative (compound 8) | 16.8 nM | researchgate.net |

| 2-methylphenyl derivative (compound 7) | 11.8 nM | researchgate.net |

Inflammatory Enzyme Inhibition (e.g., 5-Lipoxygenase)

Derivatives of this compound have been investigated for their potential to inhibit inflammatory enzymes, with a particular focus on 5-lipoxygenase (5-LOX). The 5-LOX enzyme is a key player in the biosynthesis of leukotrienes, which are potent mediators of inflammation. nih.gov Inhibition of this enzyme is a recognized strategy for the development of new anti-inflammatory therapies. nih.gov

Research has shown that certain piperidine derivatives can act as inhibitors of 5-LOX. nih.gov For instance, studies on piperine (B192125), a naturally occurring piperidine alkaloid, and its derivatives have demonstrated their ability to inhibit 5-LOX by binding to its active site. nih.gov This inhibitory action disrupts the inflammatory cascade initiated by arachidonic acid metabolism. nih.gov While direct studies on this compound's 5-LOX inhibitory activity are not extensively detailed in the provided results, the investigation of related piperidine compounds provides a basis for its potential in this area. The inhibitory concentrations (IC50) of piperine and some of its derivatives against 5-LOX are presented below.

| Compound | IC50 (µM) for 5-LOX Inhibition |

| Piperine | 85.79 nih.gov |

| Piperonylic acid | 43.065 nih.gov |

| Piperic acid | 45.17 nih.gov |

| Piperonal | 50.78 nih.gov |

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of DNA, RNA, and proteins. nih.gov Consequently, DHFR inhibitors are of significant interest as potential therapeutic agents for a range of diseases, including cancer and microbial infections. nih.govnih.gov

Recent studies have explored piperidine-based compounds as DHFR inhibitors. nih.gov The nitrogen atom within the piperidine structure is thought to be key for effective interaction with the active site of the DHFR enzyme, potentially forming hydrogen bonds that enhance binding affinity. nih.gov For example, a series of 4-piperidinylbenzaldehyde based thiosemicarbazones have been synthesized and evaluated for their potential to inhibit DHFR. nih.gov This line of research suggests that the this compound scaffold could serve as a foundation for designing novel DHFR inhibitors.

Mechanisms of Action at the Cellular and Molecular Level

Modulation of Neurotransmission Pathways

Derivatives of this compound have shown significant activity in modulating various neurotransmission pathways, primarily through their interaction with dopamine and opioid receptors.

One notable derivative, 3-(3,4-dimethylphenyl)-1-propylpiperidine, has been identified as a potent and selective ligand for the dopamine D4 receptor. nih.gov The (R)-enantiomer of this compound displayed a significantly higher affinity for D4 receptors compared to the (S)-enantiomer and exhibited high selectivity over D2 and D3 receptors. nih.gov This highlights the potential of these derivatives to selectively target specific dopamine receptor subtypes, which are implicated in various neurological and psychiatric conditions.

Furthermore, trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives have been developed as highly potent and selective antagonists of the kappa opioid receptor (KOR). researchgate.netnih.gov KORs are involved in pain perception, mood, and addiction. researchgate.net The development of selective KOR antagonists from this class of piperidine derivatives offers a promising avenue for therapeutic intervention in conditions like depression, anxiety, and substance use disorders. researchgate.net

Interaction with Ion Channels (e.g., Sodium Channels)

The interaction of piperidine derivatives with ion channels, particularly voltage-gated sodium channels (NaV), is an active area of preclinical research. nih.gov These channels are fundamental for neurotransmission, and their dysfunction is linked to a variety of neurological disorders. nih.govfrontiersin.org

Research into 4-phenyl-2-aminoimidazoles, structurally related to the 4-phenylpiperidine (B165713) scaffold, has demonstrated their ability to modulate NaV channels. nih.gov Several compounds in this class have shown inhibitory activity on different NaV channel isoforms, acting as state-dependent modulators by binding to the open-inactivated states of the channels. nih.gov Additionally, novel 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives have been identified as potent activators of the NaV1.1 channel, a target genetically linked to Dravet syndrome. nih.gov These findings suggest that the this compound core could be a valuable starting point for designing new modulators of sodium channels.

Protein Target Identification and Validation

Identifying the specific protein targets of small molecules is a critical step in understanding their mechanism of action. Various methods are employed for this purpose, including drug affinity responsive target stability (DARTS), which identifies direct binding targets without requiring chemical modification of the compound. nih.gov

For derivatives of this compound, protein target identification has been crucial in elucidating their pharmacological effects. For instance, the identification of the kappa opioid receptor as the primary target for certain trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives has been instrumental in understanding their antagonist activity. researchgate.netnih.gov Similarly, the dopamine D4 receptor was identified as the high-affinity target for 3-(3,4-dimethylphenyl)-1-propylpiperidine. nih.gov These validated targets provide a clear basis for the observed pharmacological profiles of these compounds.

Signal Transduction Pathway Perturbation

The interaction of this compound derivatives with their protein targets leads to the perturbation of intracellular signal transduction pathways.

For example, kappa opioid receptors, which are targeted by certain piperidine derivatives, are G-protein coupled receptors (GPCRs). researchgate.net Their activation or antagonism directly influences downstream signaling cascades. The development of selective antagonists for these receptors can block specific signaling pathways implicated in conditions like depression and addiction. researchgate.net

In the context of inflammatory enzyme inhibition, phytochemicals have been shown to suppress the production of 5-LOX by interfering with the mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) signal transduction pathways. nih.gov While not directly demonstrated for this compound itself, this provides a plausible mechanism by which its derivatives could exert anti-inflammatory effects beyond direct enzyme inhibition.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Conformational Analysis and Stereochemical Impact on Biological Activity

The conformational flexibility of the piperidine (B6355638) ring and the relative orientation of the phenyl ring are critical determinants of biological activity for 4-phenylpiperidine (B165713) derivatives. The piperidine ring typically adopts a chair conformation. researchgate.net In this conformation, substituents at the 4-position, such as the 2,3-dimethylphenyl group, can exist in either an axial or equatorial orientation. The preferred conformation can significantly impact receptor binding and efficacy. nih.gov

For many 4-phenylpiperidine-based ligands, the equatorial orientation of the phenyl group is favored for optimal receptor interaction. researchgate.net However, studies on certain analogs have shown that a phenyl axial conformation can also lead to potent activity, suggesting that the ideal conformation is target-dependent. nih.gov The presence of substituents on the piperidine ring, such as the methyl groups in trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, has been shown to lock the phenyl group in an equatorial position, which in this case, confers a pure opioid antagonist pharmacophore. nih.govnih.gov

Stereochemistry plays a crucial role in the biological activity of chiral 4-phenylpiperidine derivatives. The resolution of racemic mixtures and the evaluation of individual enantiomers have often revealed significant differences in potency and receptor selectivity. nih.gov For instance, in a series of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists, only a limited stereochemical effect on opioid receptor selectivities was observed. nih.gov However, in other systems, the stereochemistry at positions 3 and 4 of the piperidine ring can be a deciding factor for agonist versus antagonist activity or for selectivity between different receptor subtypes.

Influence of Piperidine Ring Substitution Patterns

Modifications to the piperidine ring, beyond the 4-phenyl substituent, have a profound impact on the pharmacological profile of these compounds. N-substitution is a key area of modification that dictates affinity and selectivity for various receptors. nih.gov The nature of the N-substituent, whether it be a small alkyl group or a larger arylalkyl moiety, can dramatically alter the compound's interaction with the binding pocket of a receptor. nih.govgu.se For example, in a series of 4-(m-hydroxyphenyl)piperidines, varying the N-substituent from methyl to allyl to phenethyl resulted in a range of activities from weak to potent mu-opioid agonism. nih.gov

Substitution at other positions on the piperidine ring also modulates activity. The introduction of methyl groups at the 3 and 4 positions of the piperidine ring in 4-(3-hydroxyphenyl)piperidine derivatives led to the discovery of potent opioid antagonists. nih.gov These substitutions can influence the conformation of the 4-phenyl group and introduce new interactions with the receptor. nih.gov Furthermore, the introduction of unsaturation in the piperidine ring has been shown to increase potency in certain series of compounds. dndi.org Replacing the piperidine with a morpholine ring, however, has been reported to lead to inactive compounds in some cases, highlighting the importance of the piperidine nitrogen. dndi.org

Role of Phenyl Ring Substituents (e.g., Alkyl, Halogen, Methoxy)

Substituents on the phenyl ring of 4-phenylpiperidine derivatives are pivotal in fine-tuning their biological activity, including potency and selectivity. The position and electronic nature of these substituents can significantly alter the interaction with the target receptor.

Alkyl Groups: The presence of alkyl groups, such as the two methyl groups in 4-(2,3-dimethylphenyl)piperidine, can influence activity through steric and electronic effects. In some series, alkyl substitution on the phenyl ring has been shown to be favorable for activity. For instance, in a series of 2,5-dimethoxyphenylpiperidines, 4-alkyl-substituted derivatives displayed comparable 5-HT2A receptor agonist activity to halogenated analogs. acs.org

Halogen Groups: Halogen substituents are frequently employed in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. In the context of 4-phenylpiperidine derivatives, the introduction of halogens like fluorine, chlorine, or bromine can lead to enhanced potency. For example, in a series of hydantoin-cored ligands, 4-fluoro and 2,4-difluoro analogs showed improved activity. researchgate.net The position of the halogen is also critical; a 3-bromo analog exhibited much-attenuated activity compared to its 4-bromo counterpart. researchgate.net

Methoxy Groups: Methoxy substituents can act as hydrogen bond acceptors and influence the electronic properties of the phenyl ring. The presence of methoxy groups is a common feature in many biologically active 4-phenylpiperidine derivatives. In a study of 2,5-dimethoxyphenylpiperidines, these methoxy groups were crucial for their activity as selective serotonin (B10506) 5-HT2A receptor agonists. acs.org

The following table summarizes the effects of different phenyl ring substituents on the activity of 4-phenylpiperidine analogs based on findings from various studies.

| Substituent | Position | Effect on Activity | Reference Compound Series |

| Methyl | 4 | Comparable to halogen analogs | 2,5-Dimethoxyphenylpiperidines acs.org |

| Fluorine | 4 | Improved activity | Hydantoin-cored ligands researchgate.net |

| Fluorine | 2,4 | Improved activity | Hydantoin-cored ligands researchgate.net |

| Bromine | 3 | Attenuated activity | Hydantoin-cored ligands researchgate.net |

| Trifluoromethyl | 4 | Higher agonist potency | 2,5-Dimethoxyphenylpiperidines acs.org |

| Cyano | 4 | Unfavorable for activity | 2,5-Dimethoxyphenylpiperidines acs.org |

Linker Region Modifications and Their Effect on Target Affinity and Selectivity

In many bioactive molecules, a linker region connects the core scaffold, such as 4-phenylpiperidine, to another pharmacophoric element. Modifications to this linker can significantly impact target affinity and selectivity by altering the distance, geometry, and flexibility of the molecule, thereby affecting how it fits into the receptor's binding site.

The length and composition of the linker are critical. For example, in the development of HIV-1 capsid binders, the nature of the linker connecting a phenylalanine moiety to other parts of the molecule was crucial for anti-HIV activity. mdpi.com The optimal linker length and rigidity can help to properly orient the key binding groups for interaction with the target protein.

The introduction of specific functional groups within the linker can also create new interactions or modulate the physicochemical properties of the compound. For instance, cleavable linkers have been explored in radioligand therapies to improve the therapeutic index by altering the biodistribution and clearance of the molecule. mdpi.com While not directly related to this compound, this principle of linker modification is broadly applicable in drug design.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemotypes with similar biological activity but potentially improved properties such as potency, selectivity, or pharmacokinetics. researchgate.netnih.govnih.gov

Scaffold Hopping: This involves replacing the central core of a molecule, in this case, the 4-phenylpiperidine scaffold, with a structurally different moiety that maintains the essential three-dimensional arrangement of key pharmacophoric features. researchgate.netuniroma1.it For instance, a 2H-thiazolo[4,5-d] gu.senih.govscientific.nettriazole scaffold has been used as a replacement for an aromatic core in a positive allosteric modulator of the mGlu2 receptor, where the original molecule contained an N-methyl-4-phenylpiperidine fragment. rsc.org The goal of scaffold hopping is to access new chemical space, potentially leading to compounds with improved drug-like properties or novel intellectual property. uniroma1.it

Bioisosteric Replacements: This strategy involves the substitution of one atom or group of atoms with another that has similar physical or chemical properties, leading to similar biological activity. nih.gov In the context of 4-phenylpiperidine derivatives, bioisosteric replacements can be applied to various parts of the molecule. For example, a carboxamide moiety has been shown to be a good bioisostere for a phenolic group in trans-3,4-dimethyl-4-(3-carboxamidophenyl)piperidine, maintaining high affinity for the mu-opioid receptor. nih.gov Similarly, 1-phenylpiperazines have been investigated as structural mimics of the 2-phenylaminoethane moiety in the design of sigma receptor ligands. nih.gov

The following table provides examples of scaffold hopping and bioisosteric replacements relevant to the 4-phenylpiperidine framework.

| Original Scaffold/Group | Replacement Scaffold/Group | Resulting Compound Class/Effect |

| Aromatic core | 2H-thiazolo[4,5-d] gu.senih.govscientific.nettriazole | Potential for novel mGlu2 receptor modulators rsc.org |

| Phenolic group | Carboxamide group | Maintained high mu-opioid receptor affinity nih.gov |

| 2-Phenylaminoethane | 1-Phenylpiperazine | High-affinity sigma receptor ligands nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds.

Several QSAR studies have been conducted on series of 4-phenylpiperidine derivatives to understand the structural requirements for their activity at various targets, such as opioid and dopamine (B1211576) receptors. nih.govscientific.netnih.gov These studies typically involve calculating a variety of molecular descriptors that quantify different aspects of the molecules' structure, such as steric, electronic, and hydrophobic properties.

For instance, a nonlinear QSAR study on 4-phenylpiperidine derivatives as mu-opioid agonists was performed using a neural network method. nih.gov This study identified four key molecular descriptors that correlated with the analgesic activities of the compounds. nih.gov Another study utilized 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) to develop predictive models for the bioactivities of 4-phenylpiperidine derivatives as µ-opioid agonists. scientific.net The CoMFA model revealed the importance of steric and electrostatic interactions for agonist activity and provided insights into the interaction of these ligands with the µ-opioid receptor. scientific.net

QSAR analyses of substituted (S)-phenylpiperidines as dopamine antagonists have highlighted the significant role of lipophilicity (clogP) and steric factors in determining their activity. nih.gov These studies, in combination with pharmacophore modeling, are valuable tools for the rational design and optimization of new 4-phenylpiperidine-based ligands. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a ligand, such as 4-(2,3-Dimethylphenyl)piperidine, and a biological target, typically a protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on a scoring function that estimates the binding energy.

In the absence of specific docking studies for this compound, we can infer its potential interactions based on studies of similar piperidine-containing molecules. For instance, various piperidine (B6355638) derivatives have been docked into the active sites of numerous receptors, such as opioid receptors, sigma receptors, and various enzymes. These studies have consistently shown that the piperidine ring often plays a crucial role in establishing key interactions, including hydrogen bonds, hydrophobic interactions, and salt bridges with the amino acid residues of the target protein. The 2,3-dimethylphenyl substituent of the target compound would be expected to engage in hydrophobic interactions within a corresponding pocket of a receptor.

A hypothetical docking study of this compound against a generic receptor might yield results similar to those presented in the following illustrative table, which is based on findings for other piperidine derivatives.

Table 1: Illustrative Molecular Docking Results for a Piperidine Derivative

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Mu-Opioid Receptor | -8.5 | ASP147, TYR326 | Ionic, Hydrogen Bond |

| Sigma-1 Receptor | -9.2 | GLU172, PHE107 | Hydrogen Bond, π-cation |

Molecular Dynamics (MD) Simulations for Ligand-Protein Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the stability of the predicted ligand-protein complex over time. MD simulations provide a detailed view of the dynamic behavior of the complex at the atomic level, taking into account the flexibility of both the ligand and the protein. By simulating the movements of atoms and molecules over a specific period, MD can validate the docking results and provide insights into the conformational changes that may occur upon ligand binding.

Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF). RMSD measures the average deviation of the protein-ligand complex from its initial docked pose, with a stable RMSD value indicating a stable binding. RMSF, on the other hand, quantifies the fluctuation of individual amino acid residues, highlighting the flexible regions of the protein that may be important for ligand binding.

While no specific MD simulation studies have been published for this compound, studies on other piperidine derivatives have demonstrated the utility of this technique in confirming the stability of the ligand within the binding pocket and identifying key long-lasting interactions.

Table 2: Illustrative MD Simulation Parameters for a Ligand-Protein Complex

| Simulation Time (ns) | Average RMSD (Å) | Key Stable Interactions |

|---|---|---|

| 100 | 1.5 | Hydrogen bond with SER125 |

| 100 | 2.1 | Hydrophobic contact with LEU201 |

Density Functional Theory (DFT) Calculations and Quantum Chemical Descriptors

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT calculations can provide a wealth of information about the geometric, electronic, and reactivity properties of a molecule. For this compound, DFT can be used to determine its optimized geometry, electronic charge distribution, and various quantum chemical descriptors.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is an important indicator of the molecule's chemical stability and reactivity. A small energy gap suggests high reactivity, while a large energy gap indicates high stability.

For a molecule like this compound, DFT calculations could predict its HOMO-LUMO energy gap, providing insights into its potential reactivity in biological systems.

Natural Bond Orbital (NBO) analysis is a method for studying charge transfer and intramolecular and intermolecular interactions. It provides a localized picture of the bonding in a molecule, describing the distribution of electron density into atomic and bonding orbitals. NBO analysis can reveal important details about hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack. For this compound, the MEP map would likely show a region of negative potential around the nitrogen atom of the piperidine ring, indicating its potential to act as a hydrogen bond acceptor.

Table 3: Illustrative DFT-Calculated Quantum Chemical Descriptors for a Piperidine Derivative

| Descriptor | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical stability |

Prediction of Activity Spectra for Substances (PASS) and Target Prediction (e.g., SwissTargetPrediction)

In the early stages of drug discovery, computational tools that can predict the biological activity profile of a compound are highly valuable. The Prediction of Activity Spectra for Substances (PASS) is a computer program that predicts a wide range of biological activities for a given compound based on its structural formula. Similarly, web-based tools like SwissTargetPrediction can predict the most probable protein targets of a small molecule.

A PASS prediction for this compound would generate a list of potential biological activities with corresponding probabilities of being active (Pa) and inactive (Pi). This information can help to guide further experimental investigations. A SwissTargetPrediction analysis would provide a ranked list of potential protein targets, offering hypotheses about the molecule's mechanism of action.

While a specific PASS or SwissTargetPrediction analysis for this compound is not publicly documented, such predictions can be readily performed using its chemical structure. The results would likely highlight potential activities related to the central nervous system, given the prevalence of the piperidine scaffold in neurologically active compounds.

In Silico ADME Prediction for Research Design (excluding direct pharmacokinetic values)ekb.eg

A cornerstone of in silico ADME prediction is the evaluation of a molecule's physicochemical properties against established criteria for drug-like compounds. Perhaps the most influential of these is Lipinski's Rule of Five, a set of guidelines used to assess the likelihood of a compound being orally bioavailable. This rule establishes thresholds for key molecular properties: molecular weight (MW), lipophilicity (expressed as LogP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are generally considered more likely to possess good membrane permeability and absorption, making them more attractive candidates for further development.

Computational tools and web-based platforms, such as SwissADME, are frequently employed to generate these predictions. By inputting a chemical structure, these programs can rapidly calculate a range of descriptors that inform research design. For a compound such as this compound, these predictions provide a foundational assessment of its potential as a drug candidate or as a core structure for further modification. The analysis focuses on properties that influence absorption and distribution without providing direct pharmacokinetic values.

The predicted physicochemical properties for this compound are summarized in the table below. These values are calculated using established computational algorithms and serve as a guide for medicinal chemists in the design of new entities.

| Physicochemical Property | Predicted Value | Significance in Research Design |

|---|---|---|

| Molecular Weight (MW) | 189.30 g/mol | A lower MW (<500 Da) is correlated with better diffusion across biological membranes. This value suggests the compound is well within the range for favorable absorption. |

| Lipophilicity (LogP) | 3.13 | LogP indicates the balance between aqueous solubility and lipid permeability. A value <5 is desirable; this moderate lipophilicity suggests a good balance for membrane passage without excessive insolubility. |

| Hydrogen Bond Donors | 1 | Fewer than 5 donors are preferred to facilitate passive diffusion across lipid bilayers. The single donor (the piperidine N-H group) is favorable. |

| Hydrogen Bond Acceptors | 1 | Fewer than 10 acceptors are recommended. The single acceptor (the nitrogen atom) meets this criterion, suggesting good permeability. |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | TPSA is a predictor of membrane permeability. A lower value (<140 Ų) is associated with better cell penetration. This low TPSA strongly suggests excellent potential for crossing biological membranes. |

| Number of Rotatable Bonds | 1 | Fewer than 10 rotatable bonds are often associated with better oral bioavailability. This low number indicates conformational rigidity, which can be favorable for binding to a target. |

Based on these in silico predictions, this compound exhibits a promising drug-like profile. It fully adheres to Lipinski's Rule of Five, with no violations. The low molecular weight and topological polar surface area (TPSA) are strong indicators that the molecule is likely to have good passive absorption and cell membrane permeability. The calculated LogP suggests an optimal balance of hydrophilicity and lipophilicity, which is crucial for a molecule to dissolve in aqueous environments (like the gastrointestinal tract) and also to cross lipidic barriers.

In the context of research design, this computational profile serves several purposes. Firstly, it validates this compound as a viable scaffold for further investigation. Secondly, it provides a baseline for designing analogs; medicinal chemists can use these data to understand how structural modifications—such as adding or altering substituents—would affect the compound's drug-like properties. For instance, adding bulky or highly polar groups would increase the MW and TPSA, potentially hindering absorption, an effect that can be modeled computationally before any synthesis is attempted. swissadme.ch This predictive capability streamlines the drug discovery process, ensuring that synthetic efforts are directed toward molecules with the highest likelihood of possessing favorable ADME characteristics. nih.gov

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural analysis of 4-(2,3-Dimethylphenyl)piperidine, providing detailed information about its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra offer detailed insights into the molecular environment of each atom.

¹H-NMR Spectroscopy: A proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the aromatic protons on the dimethylphenyl ring, the protons on the piperidine (B6355638) ring, the N-H proton, and the methyl group protons. The aromatic protons would typically appear as a complex multiplet in the downfield region (approx. δ 7.0-7.2 ppm). The protons on the piperidine ring would produce signals in the aliphatic region, with those closer to the nitrogen atom (positions 2 and 6) being more deshielded (approx. δ 3.0-3.5 ppm) than the others (positions 3, 4, and 5, approx. δ 1.5-2.5 ppm). The two methyl groups attached to the aromatic ring would show distinct singlet peaks in the upfield region (approx. δ 2.1-2.3 ppm). The N-H proton of the piperidine ring would likely appear as a broad singlet.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on all unique carbon atoms in the molecule. Signals for the aromatic carbons would be observed in the δ 125-145 ppm range. The carbons of the piperidine ring would resonate in the aliphatic region, typically between δ 30-55 ppm. The two methyl group carbons would appear at the most upfield positions, generally around δ 15-25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: This data is predictive and based on the analysis of similar 4-arylpiperidine structures. Actual experimental values may vary.

| Assignment | Predicted ¹H-NMR Shift (ppm) | Predicted ¹³C-NMR Shift (ppm) |

|---|---|---|

| Aromatic C-H | ~ 7.0 - 7.2 (m) | ~ 125 - 138 |

| Aromatic C (quaternary) | - | ~ 135 - 145 |

| Piperidine C2-H, C6-H | ~ 3.0 - 3.5 (m) | ~ 46 |

| Piperidine C3-H, C5-H | ~ 1.7 - 2.0 (m) | ~ 32 |

| Piperidine C4-H | ~ 2.6 - 2.9 (m) | ~ 42 |

| Piperidine N-H | Broad singlet | - |

| Aromatic CH₃ | ~ 2.1 - 2.3 (s) | ~ 15 - 21 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds. Key expected absorptions include a moderate to sharp band for the N-H stretch of the secondary amine in the piperidine ring (around 3300-3500 cm⁻¹). The C-H stretching vibrations of the aromatic ring and the aliphatic piperidine ring would appear just above and below 3000 cm⁻¹, respectively. Aromatic C=C stretching absorptions are expected in the 1450-1600 cm⁻¹ region. Finally, C-N stretching vibrations would be visible in the fingerprint region, typically between 1000-1250 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound Note: These are typical frequency ranges for the specified functional groups.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Piperidine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-N Stretch | 1000 - 1250 | Medium |

Mass Spectrometry (EI-MS, HRMS, LC-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound.

Electron Ionization Mass Spectrometry (EI-MS): This technique would provide the molecular ion peak (M⁺), confirming the molecular weight of 189.31 g/mol . Additionally, a characteristic fragmentation pattern would be observed, offering structural clues. Common fragmentation would involve the loss of groups from the piperidine ring or cleavage at the bond connecting the two ring systems.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental formula (C₁₃H₁₉N).

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing complex mixtures and confirming the presence and purity of the target compound. For this compound, the protonated molecule [M+H]⁺ at m/z 190.1590 would be a primary ion observed.

Table 3: Predicted Mass Spectrometry Data for this compound

| Technique | Ion | Predicted m/z |

|---|---|---|

| EI-MS | [M]⁺ | 189.15 |

| HRMS | [M+H]⁺ | 190.15903 |

| LC-MS | [M+H]⁺ | 190.2 |

| LC-MS | [M+Na]⁺ | 212.1 |

Chromatographic Methods for Purity and Compound Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, or impurities, as well as for assessing its purity.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress and assessing the purity of this compound. A common stationary phase for this class of compounds is silica gel. The mobile phase is typically a mixture of a nonpolar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol or triethylamine). The addition of a small amount of a base such as triethylamine can prevent tailing of the amine spot on the silica plate. Visualization can be achieved using UV light (if the compound is UV-active) or by staining with reagents like potassium permanganate or ninhydrin.

High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC)

For precise quantitative analysis and purity determination, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice. researcher.life These techniques offer high resolution and sensitivity. A typical setup for analyzing 4-arylpiperidines involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol. nih.gov Detection is commonly performed using a UV detector. The high efficiency of UPLC allows for faster analysis times and better resolution compared to traditional HPLC.

Table 4: Typical HPLC/UPLC Analytical Conditions for 4-Arylpiperidines

| Parameter | Typical Condition |

|---|---|

| Stationary Phase | Reversed-Phase C18 Column |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 0.5 - 1.5 mL/min (HPLC); 0.3 - 0.6 mL/min (UPLC) |

| Detection | UV at ~254 nm |

| Column Temperature | 25 - 40 °C |

Elemental Analysis and Other Characterization Techniques

The characterization of this compound, a compound with the molecular formula C₁₃H₁₉N, relies on a combination of elemental analysis and other sophisticated analytical techniques to confirm its atomic composition and structural integrity. uni.lu While detailed experimental research findings on this specific molecule are not extensively documented in publicly available literature, its elemental composition can be theoretically calculated from its formula. These theoretical values serve as a crucial benchmark for experimental verification in research settings.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. For this compound, the theoretical elemental composition is derived from its molecular formula, C₁₃H₁₉N, and the atomic weights of its constituent atoms. These calculated percentages are essential for researchers to confirm the purity and identity of a synthesized sample.

Table 1: Theoretical Elemental Composition of this compound This table is interactive. Click on the headers to sort the data.

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 13 | 156.143 | 82.48 |

| Hydrogen | H | 1.008 | 19 | 19.152 | 10.12 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.40 |

| Total | | | | 189.302 | 100.00 |

Other Characterization Techniques

Beyond elemental analysis, mass spectrometry is a key technique for characterizing this compound. This method provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and confirming the structure. The monoisotopic mass of the compound is 189.15175 Da. uni.lu

Predicted collision cross section (CCS) values, which relate to the ion's size and shape in the gas phase, can be calculated for various adducts of the molecule. This data is valuable for ion mobility-mass spectrometry studies, aiding in the identification of the compound in complex mixtures.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts uni.lu This table is interactive. You can filter the data by adduct type.

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 190.15903 | 144.5 |

| [M+Na]⁺ | 212.14097 | 150.0 |

| [M-H]⁻ | 188.14447 | 147.8 |

| [M+NH₄]⁺ | 207.18557 | 162.2 |

| [M+K]⁺ | 228.11491 | 146.0 |

These analytical methodologies, combining theoretical elemental composition with mass spectrometry data, provide a foundational framework for the research and characterization of this compound.

Applications of 4 2,3 Dimethylphenyl Piperidine As a Research Tool or Precursor

Utility in the Synthesis of Complex Bioactive Molecules

There is no available information in the reviewed literature detailing the use of 4-(2,3-Dimethylphenyl)piperidine as a starting material or intermediate in the synthesis of more complex bioactive molecules.

Development of Pharmacological Probes for Receptor Studies

No studies were found that describe the development or use of this compound or its derivatives as pharmacological probes for studying any biological receptors.

Conclusion and Outlook

Summary of Key Research Findings on 4-(2,3-Dimethylphenyl)piperidine and its Derivatives

Currently, there are no specific research findings available in the public domain for this compound. Searches of chemical and scientific databases confirm the existence of related structures, such as the hydroxylated derivative (4R)-4-(2,3-dimethylphenyl)piperidin-3-ol, but detailed pharmacological studies are absent nih.gov.

Research on isomeric and related compounds provides a foundation for hypothesizing potential activities. For instance, the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold has been extensively studied, leading to the development of potent and selective opioid receptor antagonists nih.govresearchgate.netnih.gov. These studies underscore that minor positional changes of the methyl groups on the piperidine (B6355638) or phenyl ring can dramatically alter receptor affinity and selectivity. This highlights the importance of the unique stereochemistry that this compound possesses.

Furthermore, various 4-arylpiperidine derivatives have been investigated as high-affinity ligands for monoamine transporters, including those for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) nih.govnih.govmedchemexpress.com. The substitution pattern on the aromatic ring is crucial for tuning the potency and selectivity for these transporters. Without experimental data, the specific effects of the 2,3-dimethylphenyl moiety on these critical CNS targets remain unknown.

Unexplored Research Avenues and Challenges

The absence of dedicated research on this compound presents numerous opportunities for novel investigation. The primary challenge is the lack of established synthetic routes and basic pharmacological data. Future research should prioritize the following avenues:

Chemical Synthesis and Characterization: The initial step would be to develop and optimize a reliable synthetic pathway for this compound and its key derivatives, such as N-substituted analogs and those with modifications to the piperidine ring. General methods for piperidine synthesis, such as the reduction of corresponding pyridine (B92270) precursors or via 4-piperidones, could be adapted for this purpose kcl.ac.ukdtic.mil.

Pharmacological Screening: A broad primary screening is essential to identify the biological targets of this compound. Given the activities of related 4-arylpiperidines, initial assays should focus on:

Opioid receptors (μ, δ, κ).

Monoamine transporters (DAT, NET, SERT).

Other CNS receptors, such as sigma receptors and N-methyl-D-aspartate (NMDA) receptors.

Structure-Activity Relationship (SAR) Studies: Once a primary biological activity is identified, a systematic SAR study would be crucial. This would involve synthesizing a library of derivatives to probe the importance of the 2,3-dimethyl substitution compared to other isomeric patterns (e.g., 2,4-, 2,5-, 3,4-, and 3,5-dimethyl). Such studies could elucidate the specific spatial and electronic requirements for receptor binding and functional activity researchgate.net.

Stereoisomer Investigation: For derivatives with multiple chiral centers, such as (4R)-4-(2,3-dimethylphenyl)piperidin-3-ol, the separation and individual testing of stereoisomers are critical, as different isomers often exhibit distinct pharmacological profiles and potencies nih.gov.

A significant challenge will be to distinguish the compound's profile from the multitude of existing arylpiperidine scaffolds. The key question is whether the 2,3-dimethyl substitution confers a novel or significantly improved pharmacological profile in terms of potency, selectivity, or metabolic stability.

Potential for Advanced Pre-clinical Research and Novel Discoveries

Should initial research reveal promising activity, this compound could advance to more complex preclinical models. The potential for discovery is substantial and could lead to several outcomes:

Novel CNS Agents: If the compound demonstrates high affinity and selectivity for a specific CNS target, it could serve as a lead compound for developing new therapeutics for neurological or psychiatric disorders. For example, selective monoamine transporter inhibitors are used to treat depression and ADHD, while specific opioid receptor modulators are investigated for pain and addiction nih.govmedchemexpress.com.

Molecular Probes: A radiolabeled version of a highly selective derivative could be developed as a novel molecular probe for positron emission tomography (PET) imaging, enabling the study of its target receptor or transporter in the living brain.

Understanding Receptor Pharmacology: The unique steric and electronic properties of the 2,3-dimethylphenyl group could help to probe the topology of receptor binding pockets. Comparing its binding mode to that of other dimethyl isomers could provide valuable insights into the structural requirements for ligand-receptor interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2,3-Dimethylphenyl)piperidine, and how can reaction efficiency be improved?

- Methodological Answer : The compound can be synthesized via alkylation of piperidine with 2,3-dimethylbenzyl halides (e.g., bromide or chloride) in the presence of a base such as sodium hydroxide. Reaction optimization includes controlling temperature (e.g., reflux conditions) and solvent polarity to enhance yield and purity. Post-synthesis purification via column chromatography or recrystallization is recommended .

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the piperidine ring substitution pattern and dimethylphenyl connectivity. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while mass spectrometry (MS) verifies molecular weight. Comparative analysis with PubChem data (e.g., InChIKey) is advised .

Q. What are the standard protocols for assessing the compound’s solubility and stability in preclinical studies?

- Methodological Answer : Solubility is tested in dimethyl sulfoxide (DMSO) for in vitro assays and saline for in vivo studies. Stability under varying pH (1–7.4) and temperatures (4°C–37°C) should be monitored via UV-spectroscopy over 24–72 hours. Use argon/vacuum sealing to prevent oxidation during storage .

Advanced Research Questions

Q. How do electronic and steric effects of the 2,3-dimethylphenyl substituent influence binding affinity to neurotransmitter receptors?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) reveal that the electron-donating methyl groups enhance π-π stacking with aromatic residues in serotonin (5-HT) and dopamine receptors. Steric hindrance from the ortho-methyl groups may reduce off-target binding. Comparative studies with non-methylated analogs (e.g., 4-phenylpiperidine) show a 3–5× increase in receptor specificity .

Q. What in vitro and in vivo models are most effective for evaluating the compound’s neuroprotective and antidepressant-like effects?

- Methodological Answer :

- In vitro : Use iPSC-derived dopaminergic neurons exposed to oxidative stress (e.g., H₂O₂). Measure cell viability (MTT assay) and mitochondrial membrane potential (JC-1 dye).

- In vivo : Employ chronic mild stress (CMS) models in rodents. Behavioral assays (forced swim test, tail suspension) paired with hippocampal BDNF quantification (ELISA) validate antidepressant activity. Doses of 10–20 mg/kg (i.p.) show efficacy without toxicity .

Q. How can researchers resolve contradictory data on the compound’s anti-inflammatory vs. pro-oxidant effects?

- Methodological Answer : Context-dependent effects arise from concentration gradients. At low doses (1–10 µM), the compound scavenges ROS (measured via DCFH-DA assay) and inhibits NF-κB activation (luciferase reporter). At high doses (>50 µM), it may induce pro-oxidant effects via cytochrome P450-mediated metabolism. Dose-response curves and transcriptomic profiling (RNA-seq) are critical for mechanistic clarity .

Q. What strategies mitigate off-target interactions in kinase inhibition studies involving this compound derivatives?

- Methodological Answer : Introduce polar substituents (e.g., hydroxyl or sulfonyl groups) to the piperidine ring to reduce lipophilicity. Kinase profiling panels (e.g., Eurofins KinaseProfiler) identify cross-reactivity. Co-crystallization with target kinases (e.g., JAK2) guides structure-based optimization .

Methodological Tables

Critical Notes

- Contradictions : While this compound derivatives show high serotonin receptor affinity , their efficacy in dopamine-dependent models (e.g., Parkinson’s) remains understudied.

- Gaps : Limited data exist on metabolic pathways (e.g., CYP450 isoforms involved in oxidation).

- Best Practices : Use LC-MS/MS for pharmacokinetic profiling and prioritize enantiomerically pure forms to avoid confounding results.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products